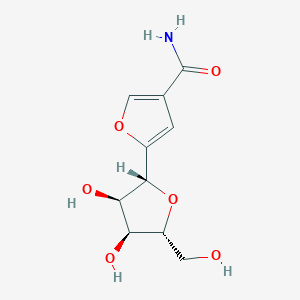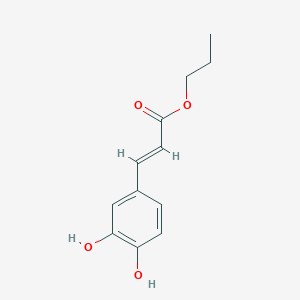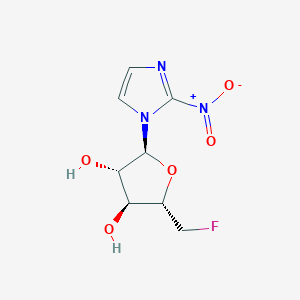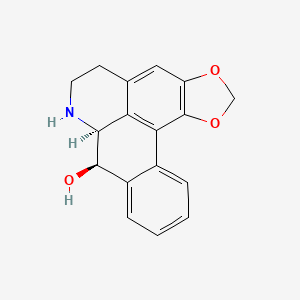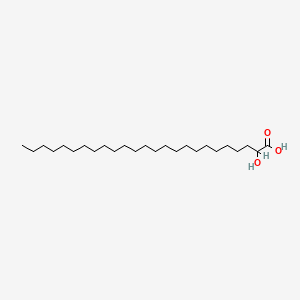
2-Hydroxypentacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxypentacosanoic acid is a 2-hydroxy fatty acid that is pentacosanoic acid substituted by a hydroxy group at position 2. It is a 2-hydroxy fatty acid and a very long-chain fatty acid anion. It derives from a pentacosanoic acid. It is a conjugate acid of a 2-hydroxypentacosanoate.
Wissenschaftliche Forschungsanwendungen
Occurrence and Distribution in Nature
2-Hydroxypentacosanoic acid, a type of α-hydroxy fatty acid, has been found in various natural sources, including marine sponges and microalgae. For instance, it was isolated from the Caribbean sponges Verongula gigantea and Aplysina archeri along with other similar fatty acids, indicating its natural presence in marine organisms (Carballeira, Shalabi, & Negrón, 1989). Furthermore, its occurrence in various species of microalgae, such as those belonging to Chlorophyta, Rhodophyta, and Cyanophyta, was reported, highlighting the wide distribution of 2-hydroxy acids across different algal species (Matsumoto, Shioya, & Nagashima, 1984).
Biochemical Synthesis and Modification
The biochemical synthesis and modification of 2-hydroxypentacosanoic acid and related compounds have been explored in several studies. One significant discovery was the identification of a novel cytochrome P450 enzyme in Crataegus pinnatifida (Hawthorn) that catalyzes the C-2α hydroxylation of pentacyclic triterpenoids, a reaction crucial for the biosynthesis of compounds like maslinic, corosolic, and alphitolic acid (Dai et al., 2019). This enzyme was used in yeast cell factories to produce significant quantities of these hydroxylated triterpenoids, showcasing the potential for biotechnological production of similar compounds.
Potential Pharmacological Activities
While direct studies on 2-hydroxypentacosanoic acid are limited, research on structurally related compounds provides insights into potential pharmacological applications. For example, oleanolic acid and its derivatives, which share a similar hydroxylation pattern, have been shown to possess hepatoprotective effects, anti-inflammatory, antioxidant, or anticancer activities (Pollier & Goossens, 2012). Additionally, the anti-proliferative potential of ursolic and oleanolic acids complexed with hydrophilic cyclodextrins was investigated, showing increased bioactivity due to improved water solubility (Oprean et al., 2016). These findings suggest that hydroxylation of pentacyclic triterpenes, similar to 2-hydroxypentacosanoic acid, can be crucial for enhancing their pharmacological properties.
Eigenschaften
Produktname |
2-Hydroxypentacosanoic acid |
|---|---|
Molekularformel |
C25H50O3 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
2-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28/h24,26H,2-23H2,1H3,(H,27,28) |
InChI-Schlüssel |
CUSDWPFQTXVFJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






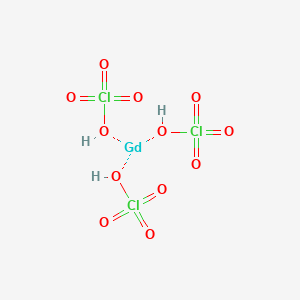
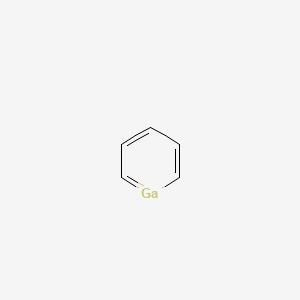
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1248720.png)

